molecular formula C11H12N2O B020796 2-Cyano-2-phenylbutanamide CAS No. 80544-75-8

2-Cyano-2-phenylbutanamide

Cat. No.: B020796
CAS No.: 80544-75-8
M. Wt: 188.23 g/mol
InChI Key: QKSRTQXCXWMMLG-UHFFFAOYSA-N
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Description

2-Cyano-2-phenylbutanamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23. . This compound is a derivative of butanamide, featuring a cyano group and a phenyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of ethyl 2-cyano-2-phenylacetate with ammonia in ethanol . This reaction typically occurs under cooling conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound often involves the use of high-quality reference standards to ensure the reliability of the product . The compound is produced under controlled conditions to maintain its purity and consistency, which is crucial for its application in pharmaceutical testing and research .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-phenylbutanamide can undergo various chemical reactions, including:

    Condensation Reactions: Due to the active hydrogen on the second carbon, it can participate in condensation reactions.

    Substitution Reactions: The compound can also undergo substitution reactions, where the cyano or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Condensation Reactions: Typically involve reagents like aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: Often use halogenating agents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions may yield various substituted amides, while substitution reactions can produce a range of cyano or phenyl derivatives.

Scientific Research Applications

2-Cyano-2-phenylbutanamide has several applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical development and method validation.

    Biology: Employed in biochemical studies to understand its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticonvulsant drugs.

    Industry: Utilized in the production of high-quality pharmaceutical products and as an impurity reference material.

Mechanism of Action

The mechanism of action of 2-Cyano-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-2-phenylbutyramide: Similar in structure but differs in the position of the cyano group.

    2-Cyan-2-phenylbutanamid: Another structural isomer with slight variations in the arrangement of functional groups.

Uniqueness

2-Cyano-2-phenylbutanamide is unique due to its specific arrangement of the cyano and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo both condensation and substitution reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2-cyano-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSRTQXCXWMMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024185
Record name Ciobutide
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80544-75-8
Record name Ciobutide [ISO]
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Record name 80544-75-8
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Record name Ciobutide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-2-phenylbutyramide
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Record name CIOBUTIDE
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Synthesis routes and methods

Procedure details

A 10% solution of ethyl 2-cyano-2-ethyl-2-phenylacetate in ethanol is saturated with ammonia under cooling. The reaction mixture is allowed to stand at 5° C. for 96 hours, thereafter the solvent and the excess of ammonia are removed, and the product is filtered off. 2-Cyano-2-ethyl-2-phenylacetic acid amide is obtained with a yield of 80%; m.p.: 116.5°-117° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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